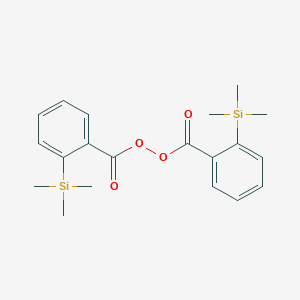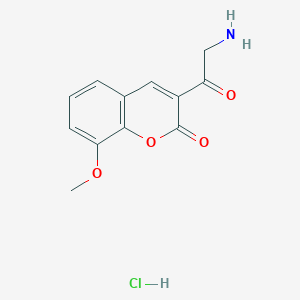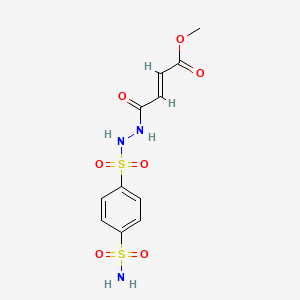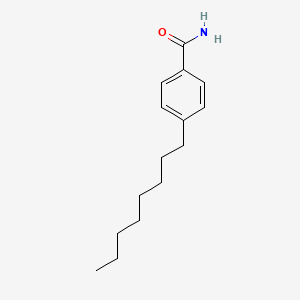![molecular formula C13H26OSi B14300750 tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane CAS No. 112185-54-3](/img/structure/B14300750.png)
tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane is an organosilicon compound that features a tert-butyl group, a hepta-5,6-dien-2-yloxy group, and a dimethylsilane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane typically involves the reaction of hepta-5,6-dien-2-ol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by column chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in ether solvents at low temperatures.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Epoxides, alcohols
Reduction: Alcohols
Substitution: Halides, alkoxides
Wissenschaftliche Forschungsanwendungen
tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The hepta-5,6-dien-2-yloxy group allows for the formation of multiple bonds, making it a versatile intermediate in organic synthesis. The dimethylsilane group enhances the compound’s stability and solubility in organic solvents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyldimethyl(2-propynyloxy)silane
- tert-Butyl[(6-methoxy-5,8,8-trimethylbicyclo[2.2.2]oct-5-en-2-yl)oxy]dimethylsilane
- tert-Butyl[(5-[[tert-butyl(dimethyl)silyl]oxy]octahydro-2-pentalenyl)oxy]dimethylsilane
Uniqueness
tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane is unique due to its hepta-5,6-dien-2-yloxy group, which provides additional reactivity compared to similar compounds. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials with specific properties.
Eigenschaften
CAS-Nummer |
112185-54-3 |
|---|---|
Molekularformel |
C13H26OSi |
Molekulargewicht |
226.43 g/mol |
InChI |
InChI=1S/C13H26OSi/c1-8-9-10-11-12(2)14-15(6,7)13(3,4)5/h9,12H,1,10-11H2,2-7H3 |
InChI-Schlüssel |
BPCCTCXHBCGKCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C=C)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane](/img/structure/B14300668.png)
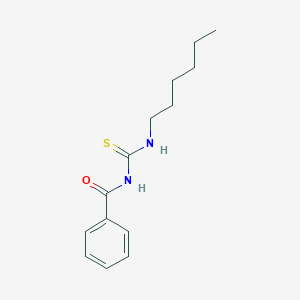

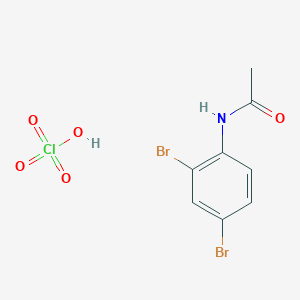

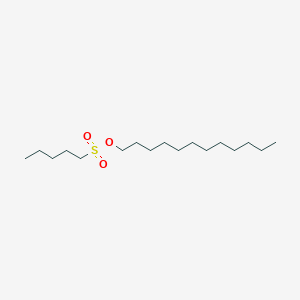
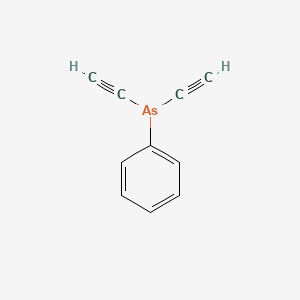
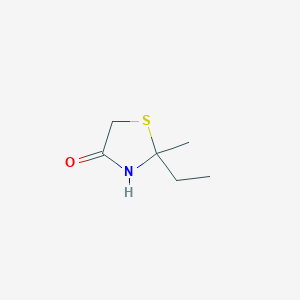
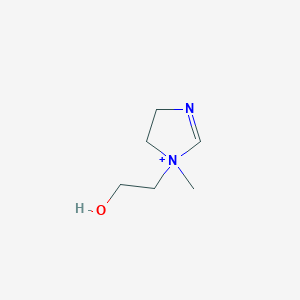
![3-[2-(Benzoyloxy)ethoxy]-3-oxopropyl benzoate](/img/structure/B14300719.png)
